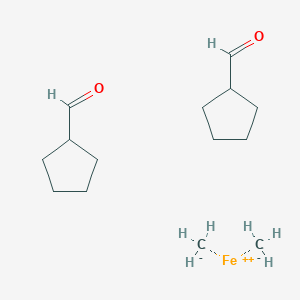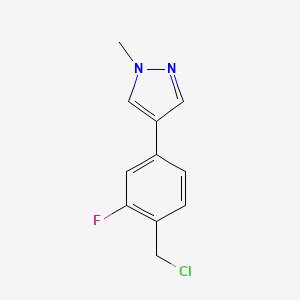
4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions This particular compound is characterized by the presence of a chloromethyl group and a fluorine atom on the phenyl ring, as well as a methyl group on the pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Fluorination: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Pyrazole Formation: The final step involves the cyclization of the intermediate compound with hydrazine or its derivatives under acidic or basic conditions to form the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
化学反应分析
Types of Reactions
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding alcohols or ketones, and reduction reactions to remove the halogen atoms.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Alcohols or ketones, depending on the specific oxidizing agent and reaction conditions.
Reduction Products: Dehalogenated compounds or reduced pyrazole derivatives.
科学研究应用
4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole has a wide range of applications in scientific research:
作用机制
The mechanism of action of 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or modulating their function. The presence of the chloromethyl and fluorine groups can enhance its binding affinity and selectivity towards certain molecular targets .
相似化合物的比较
Similar Compounds
4-(Chloromethyl)-1-methyl-1H-pyrazole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
4-(4-Fluorophenyl)-1-methyl-1H-pyrazole: Lacks the chloromethyl group, affecting its ability to undergo nucleophilic substitution reactions.
4-(4-(Bromomethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness
The combination of the chloromethyl and fluorine groups in 4-(4-(chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole provides a unique set of chemical properties, making it a versatile compound for various synthetic and research applications. Its ability to undergo multiple types of reactions and its potential biological activity make it a valuable compound in both academic and industrial settings .
属性
分子式 |
C11H10ClFN2 |
|---|---|
分子量 |
224.66 g/mol |
IUPAC 名称 |
4-[4-(chloromethyl)-3-fluorophenyl]-1-methylpyrazole |
InChI |
InChI=1S/C11H10ClFN2/c1-15-7-10(6-14-15)8-2-3-9(5-12)11(13)4-8/h2-4,6-7H,5H2,1H3 |
InChI 键 |
MRIZHPLLIRLQOB-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C(C=N1)C2=CC(=C(C=C2)CCl)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(S)-5-bromo-2,3-dihydro-1H-inden-2-amine ((1R,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonate](/img/structure/B14039743.png)
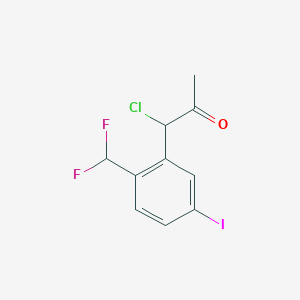
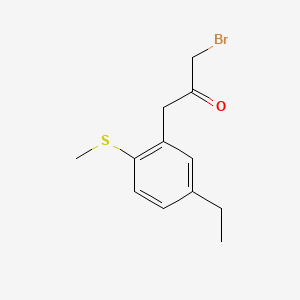
![2-Oxaspiro[3.4]octan-6-amine](/img/structure/B14039760.png)


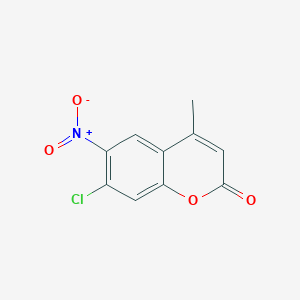

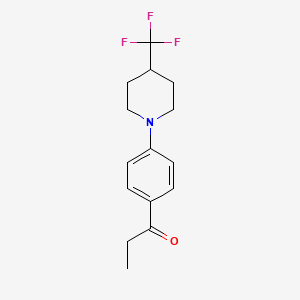
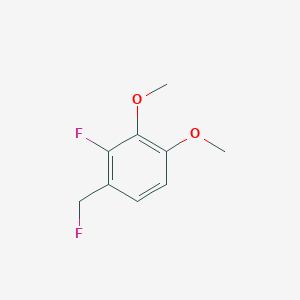


![5-(((Trifluoromethyl)sulfonyl)oxy)-2,3-dihydrobenzo[b]oxepin-8-yl pivalate](/img/structure/B14039825.png)
